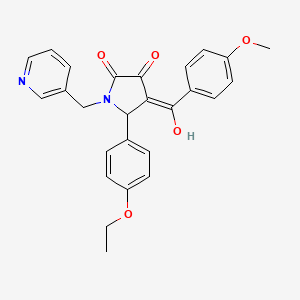![molecular formula C14H20F3N3O2 B5291451 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5291451.png)
4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine, also known as EDP-420, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine involves the inhibition of LSD1, which is an enzyme that plays a role in the regulation of gene expression. By inhibiting LSD1, 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine can alter gene expression patterns in cells, leading to changes in cellular behavior such as growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine are largely related to its inhibition of LSD1. In cancer cells, this inhibition can lead to decreased proliferation and increased cell death. In inflammatory cells, 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine can reduce the production of inflammatory cytokines, leading to decreased inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine for lab experiments is its specificity for LSD1, which allows for more targeted effects on cellular behavior. However, one limitation of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine is its relatively low potency, which may require higher concentrations of the drug for effective inhibition of LSD1.
Future Directions
There are several future directions for the study of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine. One area of interest is the development of more potent analogs of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine for improved inhibition of LSD1. Another direction is the investigation of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine in combination with other drugs for synergistic effects in cancer and inflammatory diseases. Additionally, the potential use of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine as a diagnostic tool for LSD1-related diseases is an area of interest for future research.
Synthesis Methods
The synthesis of 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine involves a series of chemical reactions. The starting material, 4-ethyl-3,5-dimethyl-1H-pyrazole, is reacted with acetyl chloride to form 4-ethyl-3,5-dimethyl-1H-pyrazol-1-ylacetate. This intermediate is then reacted with morpholine and trifluoromethyl iodide to form 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine.
Scientific Research Applications
4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine has been studied for its potential therapeutic applications in various diseases. In cancer, 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called lysine-specific demethylase 1 (LSD1). Inflammation is another area where 4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine has been studied, with promising results in preclinical models of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)-1-[2-(trifluoromethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-4-11-9(2)18-20(10(11)3)8-13(21)19-5-6-22-12(7-19)14(15,16)17/h12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQESLCGHLLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(=O)N2CCOC(C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291368.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5291376.png)
![N-ethyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5291377.png)
![N-cyclopropyl-7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5291384.png)

![6-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5291390.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide](/img/structure/B5291397.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5291404.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291415.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291417.png)
![2,6-dimethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]morpholine](/img/structure/B5291423.png)
![N-benzyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291432.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)